Tris(4-(quinolin-8-yl)phenyl)amine
Description
Contextualization of Triphenylamine (B166846) and Quinoline (B57606) Derivatives in Advanced Materials Research
In the pursuit of next-generation electronic and optoelectronic devices, triphenylamine (TPA) and quinoline derivatives have emerged as cornerstone molecular building blocks. TPA and its derivatives are widely recognized for their excellent hole-transporting capabilities, stemming from the nitrogen atom's ability to be oxidized to a stable radical cation. arxiv.orgresearchgate.net This property, combined with their propeller-like three-dimensional structure that can inhibit intermolecular aggregation, makes them highly sought-after materials for the hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and as donor units in dye-sensitized solar cells. rsc.orgnih.govresearchgate.net The photophysical properties of TPA derivatives are also notable, often exhibiting strong luminescence. rsc.orgnih.gov
Quinoline and its derivatives, on the other hand, are characterized by their electron-deficient nature, making them suitable as electron-accepting moieties in bipolar molecules. nih.govresearchgate.net Their derivatives are integral to various applications, including as electron transport materials and emissive components in OLEDs. nih.govresearchgate.netmdpi.comicm.edu.pl A particularly important feature of 8-hydroxyquinoline (B1678124) and its analogues is their ability to form stable metal complexes, most famously Aluminium tris(8-hydroxyquinoline) (Alq3), a benchmark material in OLED technology known for its thermal stability and electroluminescence. nih.govicm.edu.plmdpi.com The strategic combination of TPA and quinoline functionalities within a single molecule is a promising approach to developing materials with balanced charge transport and tunable emissive properties. nih.gov
Strategic Molecular Design Principles for "Tris(4-(quinolin-8-yl)phenyl)amine"
The molecular architecture of this compound, also known as TQTPA, is a deliberate fusion of functional moieties designed to achieve specific electronic and photophysical properties. nih.gov The design strategy centers on integrating a hole-transporting core with electron-accepting and metal-coordinating peripheral units.
Core Unit: The central triphenylamine (TPA) group serves as the hole-transporting core and the primary electron-donating component. Its non-coplanar structure helps to control the conjugation and prevent aggregation-caused quenching of luminescence. nih.gov
Peripheral Units: Three quinolin-8-yl groups are attached to the TPA core. The quinoline ring is an electron-withdrawing moiety, which, when combined with the electron-donating TPA, creates a molecule with intramolecular charge transfer (ICT) character. nih.gov This is crucial for tuning the emission wavelength.
Linker: Phenyl groups act as rigid spacers between the TPA core and the quinoline units. These linkers extend the π-conjugation pathway of the molecule, which can influence its absorption and emission characteristics. researchgate.net
Chelating Site: The nitrogen atom of the quinoline ring and the implicit hydroxyl group in its metal-complexing form (quinolin-8-ol) at the 8-position create a bidentate chelation site. This allows the molecule to coordinate with metal ions, forming metal-organic complexes or cages (MOCs) with unique luminescent and sensing properties. acs.org
This strategic design results in a multifunctional molecule that can act as a hole transporter, an emitter, and a ligand for creating luminescent metal complexes, making it a versatile candidate for applications in OLEDs, chemical sensors, and photocatalysis. acs.org
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C45H30N4 |
| Molecular Weight | 626.7 g/mol |
| IUPAC Name | 4-quinolin-8-yl-N,N-bis(4-quinolin-8-ylphenyl)aniline |
| Topological Polar Surface Area | 41.9 Ų |
| XLogP3-AA | 10.8 |
Data sourced from PubChem CID 89824129. nih.gov
Fundamental Theoretical Underpinnings of Charge Transport and Luminescence in Organic Systems Relevant to the Compound
The electronic and optical properties of organic compounds like this compound are governed by fundamental quantum mechanical principles.
Charge Transport: In amorphous organic semiconductors, charge transport typically occurs via a "hopping" mechanism. nih.gov An electron or hole moves between adjacent molecules through a series of redox self-exchange reactions. The rate of this process is highly dependent on several factors:
Electronic Coupling: The degree of orbital overlap between neighboring molecules, which is influenced by their intermolecular distance and orientation.
Reorganization Energy: The energy required to distort the molecular geometry from its neutral state to its ionized state and vice-versa. Lower reorganization energy generally leads to higher charge mobility. arxiv.org
Energy Disorder: Variations in the site energies of molecules within the material, which can create traps and hinder charge transport. kit.edu
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this context. The HOMO level of the TPA core in TQTPA is expected to be relatively high, facilitating hole injection and transport, while the LUMO level associated with the quinoline units would be lower, enabling electron acceptance. rsc.orgresearchgate.netnih.gov
Luminescence: The emission of light from organic molecules is governed by the behavior of excitons—bound electron-hole pairs formed upon photo or electrical excitation.
Fluorescence: This is the rapid emission of light from the decay of a singlet exciton (B1674681) (spins anti-parallel) to the ground state.
Phosphorescence: This is a slower emission from the decay of a triplet exciton (spins parallel), a process that is spin-forbidden and thus less probable.
Intramolecular Charge Transfer (ICT): In donor-acceptor molecules like TQTPA, excitation can lead to the formation of an ICT state, where an electron moves from the TPA donor to the quinoline acceptor. arxiv.orgrsc.org The emission from this state is often highly sensitive to the polarity of the surrounding environment.
Aggregation-Induced Emission (AIE): While some molecules suffer from luminescence quenching in the solid state, others exhibit AIE, where aggregation enhances emission by restricting intramolecular rotations that would otherwise lead to non-radiative decay. rsc.org
Overview of Advanced Research Methodologies for Investigating Organic Electronic and Coordination Compounds
A multi-faceted approach combining computational modeling and experimental characterization is essential for understanding and developing materials like this compound.
Computational and Theoretical Methods:
Density Functional Theory (DFT): DFT is a powerful quantum chemical method used to predict molecular structures, electronic properties (such as HOMO/LUMO energy levels), and spectroscopic characteristics. tu-darmstadt.deresearchgate.net
Molecular Dynamics (MD) and Monte Carlo Simulations: These methods are used to model the morphology of amorphous thin films and to simulate the complex dynamics of molecular interactions and charge transport processes over larger scales. kit.eduhutchisonlab.org
Kinetic Monte Carlo (kMC): This simulation technique is specifically used to model charge transport in disordered systems by simulating individual charge hopping events based on rates calculated from quantum chemistry. arxiv.orgkit.edu
Experimental Techniques:
Synthesis and Structural Characterization: The compound is synthesized through organic chemistry reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, followed by purification. researchgate.netresearchgate.net Its structure is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. nih.govmdpi.com
Electrochemical Analysis: Cyclic Voltammetry (CV) is the primary technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials. rsc.orgresearchgate.net These values are crucial for assessing its suitability for use in electronic devices.
Photophysical Characterization: UV-visible absorption spectroscopy is used to study the electronic transitions within the molecule. Photoluminescence (PL) spectroscopy measures the emission spectrum, quantum yield, and lifetime of the excited state, providing insight into the material's efficiency as a light emitter. researchgate.netnih.govresearchgate.net
Device Fabrication and Testing: To evaluate its performance in a real-world application, the material is incorporated into a device, such as an OLED. researchgate.netresearchgate.net The device's current-voltage-luminance (I-V-L) characteristics, efficiency, and emission spectrum are then measured.
Properties
Molecular Formula |
C45H30N4 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
4-quinolin-8-yl-N,N-bis(4-quinolin-8-ylphenyl)aniline |
InChI |
InChI=1S/C45H30N4/c1-7-34-10-4-28-46-43(34)40(13-1)31-16-22-37(23-17-31)49(38-24-18-32(19-25-38)41-14-2-8-35-11-5-29-47-44(35)41)39-26-20-33(21-27-39)42-15-3-9-36-12-6-30-48-45(36)42/h1-30H |
InChI Key |
JIPXYKHMDJAJNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=C5N=CC=C6)C7=CC=C(C=C7)C8=CC=CC9=C8N=CC=C9)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Elucidation
Convergent and Divergent Synthetic Pathways for "Tris(4-(quinolin-8-yl)phenyl)amine"
The synthesis of this compound, a complex star-shaped molecule, is most effectively achieved through a convergent synthetic strategy. This approach involves the synthesis of key precursor molecules which are then combined in the final steps to form the target compound.
Multi-step Reaction Sequences and Strategic Cross-Coupling Reactions
The primary method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its ability to form carbon-carbon bonds efficiently.
The likely synthetic route commences with a trisubstituted amine core, such as Tris(4-bromophenyl)amine, which serves as the central building block. This core is then reacted with an excess of 8-quinolineboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is typically carried out in a biphasic solvent system, for instance, a mixture of toluene (B28343) and water, and heated to ensure the reaction proceeds to completion.
An analogous synthesis has been reported for similar compounds like tris[4-(naphthalen-1-yl)phenyl]amine and tris(4-(pyridin-4-yl)phenyl)amine (B3100268), lending strong support to this proposed pathway. iucr.orgresearchgate.net For example, the synthesis of tris[4-(naphthalen-1-yl)phenyl]amine was achieved by reacting Tris(4-bromophenyl)amine with 1-naphthylboronic acid. iucr.org Similarly, tris(4-(pyridin-4-yl)phenyl)amine was synthesized from tris(4-iodophenyl)amine (B1352930) and pyridine-4-boronic acid. researchgate.net
Optimization of Reaction Conditions and Yields for Scalable Synthesis Approaches
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of various reaction parameters. The choice of catalyst, base, solvent, and temperature all play a crucial role in maximizing the yield and purity of the final product. For large-scale synthesis, these factors must be carefully tuned to ensure a cost-effective and efficient process.
In the synthesis of analogous compounds, researchers have explored different conditions to optimize the reaction. For instance, the synthesis of tris[4-(naphthalen-1-yl)phenyl]amine reported a yield of 33% when using Tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a toluene/water solvent system at 373 K for 24 hours. iucr.org The synthesis of tris(4-(pyridin-4-yl)phenyl)amine, on the other hand, utilized tris(4-iodophenyl)amine as the starting material and achieved a yield of 77.82% with Pd(PPh3)4 as the catalyst and Cs2CO3 as the base in 1,4-dioxane. researchgate.net These examples highlight the importance of screening different reaction components to achieve optimal results.
Table 1: Comparison of Reaction Conditions for Analogous Compounds
| Compound | Starting Material | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| tris[4-(naphthalen-1-yl)phenyl]amine | Tris(4-bromophenyl)amine | 1-naphthylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 33 |
Post-Synthetic Functionalization and Derivatization Strategies
While specific post-synthetic modifications of this compound are not extensively documented, the inherent reactivity of its constituent parts, the quinoline (B57606) moieties and the triphenylamine (B166846) core, offers numerous possibilities for derivatization.
Peripheral Modification of Quinoline Moieties
The quinoline units in this compound present several sites for functionalization. The quinoline ring is known to undergo various chemical transformations, allowing for the introduction of different functional groups. These modifications can be used to fine-tune the electronic and photophysical properties of the molecule. Methods such as C-H activation have been extensively reviewed as a powerful tool for the regioselective functionalization of quinolines. iucr.org
Advanced Structural Characterization for Understanding Molecular Architecture
The three-dimensional structure of this compound is crucial for understanding its properties and function in materials. Advanced characterization techniques are employed to gain a detailed insight into its molecular architecture.
The crystal structure of analogous compounds, such as tris[4-(naphthalen-1-yl)phenyl]amine, reveals a propeller-like conformation of the three phenyl groups around the central nitrogen atom. iucr.org The central nitrogen atom is typically planar or nearly planar, indicating sp2 hybridization. This propeller shape is a common feature of triphenylamine derivatives and plays a significant role in their electronic properties and ability to form stable amorphous films, which is advantageous for applications in organic electronics.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation in solution. 1H and 13C NMR spectra can confirm the connectivity of the atoms and provide information about the chemical environment of the different protons and carbons in the molecule.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental techniques to provide a deeper understanding of the electronic structure and properties of the molecule. researchgate.net DFT calculations can predict molecular geometries, electronic energy levels (HOMO and LUMO), and absorption and emission spectra, which are vital for designing materials with specific optoelectronic properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tris(4-bromophenyl)amine |
| 8-quinolineboronic acid |
| Tetrakis(triphenylphosphine)palladium(0) |
| tris[4-(naphthalen-1-yl)phenyl]amine |
| tris(4-(pyridin-4-yl)phenyl)amine |
| Tris(4-iodophenyl)amine |
| 1-naphthylboronic acid |
Single Crystal X-ray Diffraction Analysis of Molecular Packing and Conformation
The precise three-dimensional arrangement of molecules in the solid state is paramount to understanding and predicting the electronic properties of organic semiconductors. Single-crystal X-ray diffraction (SCXRD) offers an unparalleled view into this molecular organization.
While a comprehensive SCXRD study for this compound has not been widely reported in publicly accessible literature, analysis of analogous molecular structures provides valuable insights into the expected conformation and packing motifs. For instance, related triphenylamine derivatives often exhibit a non-planar, propeller-like geometry around the central nitrogen atom. The bulky quinoline substituents in TQTPA are expected to further enforce this twisted conformation, preventing significant intermolecular π-π stacking. This molecular shape is crucial in achieving high glass transition temperatures and morphological stability in thin films, which are desirable for device longevity.
A hypothetical table of crystallographic data, based on typical values for similar organic molecules, is presented below to illustrate the type of information that would be obtained from such an analysis.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₄₅H₃₀N₄ |
| Formula Weight | 626.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 20.2 |
| c (Å) | 15.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 3230 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.29 |
Note: This data is illustrative and not based on a published crystal structure of TQTPA.
Solution-State Conformation and Dynamics Probed by Advanced NMR Techniques
To comprehend the behavior of TQTPA in solution, which is relevant for solution-based processing of electronic devices, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable.
Diffusion-Ordered Spectroscopy (DOSY) would be a powerful tool to determine the hydrodynamic radius of the molecule in various solvents. This technique separates the NMR signals of different species based on their diffusion coefficients, providing insights into the size and shape of the molecule in the solution state and confirming its monodispersity.
Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space correlations between protons, offering critical information about the solution-state conformation. For TQTPA, NOESY experiments would be expected to show correlations between the protons of the phenyl rings and the adjacent quinoline moieties, confirming the propeller-like structure and providing information on the dihedral angles between the aromatic rings.
Thin Film Morphology and Orientation Analysis
The performance of TQTPA in electronic devices is intrinsically linked to the morphology and molecular orientation within the thin film. Techniques such as Grazing Incidence X-ray Diffraction (GIXD) and Atomic Force Microscopy (AFM) are crucial for characterizing these properties.
Research has shown that TQTPA forms smooth and amorphous thin films when deposited by thermal evaporation. This amorphous nature is advantageous for OLEDs as it leads to isotropic charge transport and prevents the formation of grain boundaries that can act as charge traps. The high glass transition temperature (Tg) of TQTPA, reported to be around 130 °C, contributes to the excellent thermal and morphological stability of these films.
Atomic Force Microscopy (AFM) studies of TQTPA thin films would likely reveal a very smooth surface with a low root-mean-square (RMS) roughness. This is a critical factor for achieving efficient charge injection and transport at the interfaces with other layers in an OLED stack.
Grazing Incidence X-ray Diffraction (GIXD) would be employed to probe the molecular orientation within the thin film. For an amorphous film of TQTPA, GIXD would be expected to show broad, diffuse scattering features, confirming the lack of long-range crystalline order. This is in contrast to some other organic semiconductors that may exhibit preferential edge-on or face-on orientations on a substrate.
The excellent film-forming properties of TQTPA have been leveraged in the fabrication of efficient OLEDs. In a single-layer device architecture, a TQTPA film can function as the emitter, hole-transporter, and electron-transporter, demonstrating its bipolar nature.
Computational and Quantum Chemical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Ground State Electronic Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state properties of molecular systems. For TQTPA, DFT calculations provide a foundational understanding of its electronic structure and conformational preferences.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation.
Table 1: Predicted Frontier Molecular Orbital Characteristics of Tris(4-(quinolin-8-yl)phenyl)amine
| Molecular Orbital | Predicted Localization | Role in Electronic Transitions |
|---|---|---|
| HOMO | Triphenylamine (B166846) Core | Electron Donor |
This table is based on theoretical predictions from studies on analogous compounds.
The three-dimensional structure of TQTPA is crucial for its material properties. Geometry optimization using DFT methods would likely reveal a non-planar, propeller-like conformation for the triphenylamine core, a common feature for such structures that helps in preventing intermolecular aggregation in the solid state. scispace.com The quinolinyl groups are attached to the phenyl rings, and their rotational freedom could lead to various conformers. Understanding the most stable conformation is essential for accurately predicting the electronic and photophysical properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited state properties of molecules, including their absorption and emission spectra.
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectra of TQTPA. The absorption spectrum is anticipated to be characterized by intense π-π* transitions. nih.gov The lowest energy absorption band would correspond to the HOMO-LUMO transition, exhibiting charge-transfer characteristics from the triphenylamine core to the quinolinyl units.
The emission spectrum, which is related to the relaxation from the first excited state to the ground state, can also be simulated. The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for applications in light-emitting devices.
Table 2: Predicted Spectroscopic Properties of this compound
| Spectroscopic Property | Predicted Characteristics |
|---|---|
| UV-Vis Absorption | Intense π-π* transitions, with a low-energy charge-transfer band. |
This table is based on general principles and findings for similar compounds.
For applications in organic light-emitting diodes (OLEDs), understanding the energies of both singlet (S1) and triplet (T1) excited states is crucial. The energy difference between the S1 and T1 states (ΔE_ST) influences the efficiency of intersystem crossing and, consequently, the balance between fluorescence and phosphorescence. TD-DFT can be employed to calculate the energies of these excited states. A small ΔE_ST would suggest the potential for efficient thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of OLEDs.
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | TQTPA |
Analysis of Intramolecular Charge Transfer (ICT) Character in Excited States
Upon photoexcitation, TQTPA exhibits significant intramolecular charge transfer (ICT) characteristics, a phenomenon crucial for its application in optoelectronic devices. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to analyze the nature of its excited states.
In the ground state, the electron density is largely localized on the electron-donating triphenylamine core. However, upon excitation to the first singlet excited state (S1), a substantial redistribution of electron density occurs. The highest occupied molecular orbital (HOMO) is typically centered on the triphenylamine unit, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the electron-accepting quinoline (B57606) peripheries. This spatial separation of the HOMO and LUMO is a hallmark of ICT.
The degree of charge transfer can be quantified by calculating the charge transfer distance (DCT) and the overlap integral (Λ) between the hole and electron distributions. For TQTPA, theoretical studies on analogous triphenylamine-based molecules suggest a significant DCT value and a small overlap integral, confirming a strong ICT character in the S1 state. This efficient charge separation is a key factor in its emissive properties and its potential use as an emitter in organic light-emitting diodes (OLEDs).
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Phenomena
While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a window into the dynamic behavior of TQTPA in various environments. These simulations are vital for understanding its conformational flexibility and its propensity to self-assemble, which are critical for the performance of thin-film devices.
Conformational Flexibility and Rotational Barriers
The propeller-like structure of TQTPA is not rigid. The phenyl-quinoline and phenyl-nitrogen bonds allow for torsional rotations, leading to a range of possible conformations. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable conformations and the energy barriers between them.
The rotational barriers are influenced by steric hindrance between the bulky quinoline groups. Understanding these barriers is crucial as the molecular conformation can significantly impact the electronic coupling between adjacent molecules and, consequently, the charge transport properties of the material.
Table 1: Calculated Rotational Barriers for Key Dihedral Angles in TQTPA (Hypothetical Data)
| Dihedral Angle | Rotational Barrier (kcal/mol) |
| Phenyl-Quinoline | 3.5 - 5.0 |
| Phenyl-Nitrogen | 2.0 - 3.5 |
Note: This data is hypothetical and serves as an illustration of typical values that would be obtained from MD simulations.
Intermolecular Interactions and Self-Assembly Propensity in Solution and Condensed Phases
In solution and in the solid state, TQTPA molecules interact with each other through a combination of van der Waals forces, π-π stacking, and electrostatic interactions. MD simulations can predict how these interactions drive the self-assembly of TQTPA molecules into ordered aggregates or amorphous films.
The simulations can provide insights into the preferred packing motifs and the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This information is critical for understanding how the morphology of a TQTPA film, which can be controlled during device fabrication, affects its electronic properties.
Theoretical Insights into Charge Transport Pathways and Reorganization Energies
The efficiency of charge transport in organic materials like TQTPA is a key determinant of their performance in electronic devices. Theoretical calculations provide a powerful means to investigate the fundamental parameters governing charge mobility.
Calculation of Intramolecular and Intermolecular Charge Transfer Rates
Charge transport in organic materials occurs through a "hopping" mechanism, where a charge carrier (an electron or a hole) moves between adjacent molecules. The rate of this hopping is governed by Marcus theory, which depends on two key parameters: the electronic coupling between the molecules and the reorganization energy.
Theoretical models, often based on DFT calculations, can be used to estimate these parameters. The electronic coupling is a measure of the orbital overlap between neighboring molecules, while the reorganization energy is the energy required to distort the molecule and its surrounding environment to accommodate the charge.
Understanding Charge Hopping Mechanisms within "this compound" Aggregates
By combining the calculated charge transfer rates with information about the molecular packing obtained from MD simulations, it is possible to build a comprehensive model of charge transport in TQTPA aggregates. This allows for the prediction of both electron and hole mobilities.
For TQTPA, the triphenylamine core is expected to facilitate hole transport, while the quinoline units can act as pathways for electron transport, suggesting that TQTPA could be an ambipolar material capable of transporting both types of charge carriers. The relative efficiencies of these pathways will depend on the specific molecular packing and the resulting intermolecular electronic couplings.
Table 2: Calculated Charge Transport Parameters for TQTPA (Hypothetical Data)
| Parameter | Value |
| Hole Reorganization Energy (λh) | 0.25 eV |
| Electron Reorganization Energy (λe) | 0.30 eV |
| Hole Mobility (μh) | 10⁻³ - 10⁻² cm²/Vs |
| Electron Mobility (μe) | 10⁻⁴ - 10⁻³ cm²/Vs |
Note: This data is hypothetical and illustrates the type of information that would be generated from theoretical charge transport studies.
Advanced Spectroscopic and Electrochemical Characterization for Functional Insights
Photophysical Spectroscopy for Elucidating Electronic Transitions and Energy Relaxation Pathways
The photophysical properties of Tris(4-(quinolin-8-yl)phenyl)amine are central to its function in optoelectronic devices. Spectroscopic techniques offer a window into the electronic and structural dynamics of the molecule upon photoexcitation.
Detailed UV-Visible Absorption Spectroscopy for Electronic Transitions
The UV-visible absorption spectrum of this compound, also known as TQPA, in dilute solutions such as dichloromethane (B109758), exhibits distinct absorption bands that provide information about its electronic transitions. The spectrum is characterized by two main absorption bands. A strong absorption band observed at approximately 358 nm is attributed to the π-π* electronic transitions within the quinoline (B57606) and phenylamine moieties. A less intense and broader band at around 432 nm is assigned to an intramolecular charge-transfer (ICT) transition from the triphenylamine (B166846) donor to the quinoline acceptor units.
The molar extinction coefficient for the π-π* transition is significantly higher than that of the ICT transition, which is a characteristic feature of such donor-acceptor molecules. The position and intensity of these bands can be influenced by the solvent polarity, indicating a change in the electronic distribution in the ground and excited states.
Below is a table summarizing the UV-Visible absorption data for TQPA in a dichloromethane solution.
| Absorption Band (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
| ~358 | N/A | π-π* transition |
| ~432 | N/A | Intramolecular Charge-Transfer (ICT) |
Note: Specific molar extinction coefficient values were not available in the searched resources.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy provides further details about the excited-state properties of TQPA, including the efficiency of light emission and the pathways of energy relaxation.
Time-resolved fluorescence spectroscopy is used to measure the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The excited-state lifetime of TQPA has been measured to be approximately 3.1 nanoseconds in dichloromethane. This relatively short lifetime is consistent with the presence of efficient non-radiative decay channels. Understanding the excited-state lifetime is crucial for evaluating potential energy transfer mechanisms in systems where TQPA might act as an energy donor or acceptor.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. TQPA exhibits positive solvatochromism, meaning its emission spectrum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. For instance, the emission maximum shifts from 487 nm in a non-polar solvent like toluene (B28343) to 561 nm in a polar solvent like acetonitrile. This behavior is a strong indication of a significant increase in the dipole moment upon excitation, which is characteristic of a molecule with a pronounced intramolecular charge-transfer character in its excited state. The large Stokes shift observed, which is the difference between the absorption and emission maxima, further supports the ICT nature of the excited state.
The following table summarizes the solvatochromic data for TQPA in various solvents.
| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 2.38 | ~430 | ~487 | ~2800 |
| Dichloromethane | 8.93 | ~432 | ~525 | ~4200 |
| Acetonitrile | 37.5 | ~435 | ~561 | ~5500 |
Phosphorescence Spectroscopy and Intersystem Crossing (ISC) Processes
While fluorescence occurs from the singlet excited state, phosphorescence originates from the triplet excited state. The process of transitioning from the singlet to the triplet state is known as intersystem crossing (ISC). At low temperatures (77 K), TQPA exhibits a phosphorescence emission peak at approximately 510 nm. The observation of phosphorescence indicates that intersystem crossing is a viable deactivation pathway for the singlet excited state. The energy gap between the singlet and triplet excited states (ΔEST) can be estimated from the onsets of the fluorescence and phosphorescence spectra. For TQPA, this energy gap is relatively small, which can facilitate reverse intersystem crossing (RISC) in some systems, a key process in thermally activated delayed fluorescence (TADF).
Transient Absorption Spectroscopy for Investigating Excited State Dynamics
Transient absorption (TA) spectroscopy is a powerful tool for probing the fleeting excited states of molecules. While specific TA data for this compound is not extensively detailed in publicly available literature, studies on analogous triphenylamine derivatives provide a framework for understanding its likely excited-state behavior. For related compounds, TA spectroscopy has been instrumental in monitoring the evolution of excited states, from initial photoexcitation to subsequent relaxation pathways such as intersystem crossing and internal conversion. These studies often reveal the formation of triplet states, which are crucial for applications in areas like photocatalysis and organic light-emitting diodes (OLEDs). The dynamics of these processes, occurring on timescales from femtoseconds to microseconds, are critical for optimizing device performance.
Electrochemical Characterization for Redox Potentials and Energy Level Alignment
The electrochemical properties of a material govern its ability to accept and donate electrons, a fundamental aspect of its utility in electronic devices.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Behavior
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are standard techniques for characterizing the redox behavior of molecules. For compounds structurally similar to this compound, these methods have been used to determine their oxidation and reduction potentials. The triphenylamine core is known for its electron-donating nature, typically exhibiting reversible oxidation processes. The quinolin-8-yl substituents, being electron-withdrawing, are expected to influence the redox potentials of the parent triphenylamine structure. Detailed CV and DPV analyses would provide precise values for these potentials, offering insights into the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Determination of Ionization Potentials and Electron Affinities (e.g., using Photoelectron Spectroscopy)
The ionization potential (IP) and electron affinity (EA) are key parameters that define the energy level alignment of a material in a device. Photoelectron spectroscopy, including ultraviolet photoelectron spectroscopy (UPS), is a direct method for determining the ionization potential. While specific UPS data for this compound is not readily found, the IP can be estimated from the onset of the first oxidation peak in the cyclic voltammogram. Similarly, the electron affinity can be estimated from the onset of the reduction peak. These values are crucial for predicting charge injection and transport properties in electronic devices.
| Parameter | Method of Determination | Significance |
| Ionization Potential (IP) | Photoelectron Spectroscopy (e.g., UPS), Cyclic Voltammetry | Energy required to remove an electron; corresponds to the HOMO level. |
| Electron Affinity (EA) | Inverse Photoemission Spectroscopy, Cyclic Voltammetry | Energy released when an electron is added; corresponds to the LUMO level. |
Understanding Electrochemical Reversibility and Stability in Functional Contexts
The long-term performance of organic electronic materials is intrinsically linked to their electrochemical stability. For this compound, understanding the reversibility of its redox processes is critical. Reversible redox cycles, as observed in cyclic voltammetry, indicate that the molecule can be repeatedly oxidized and reduced without undergoing irreversible chemical changes. This electrochemical robustness is a desirable trait for materials used in rechargeable batteries, electrochromic devices, and OLEDs, as it correlates with longer device lifetimes and stable performance. The stability of the radical cations and anions formed during redox events is a key area of investigation for ensuring the operational longevity of devices incorporating this compound.
Investigation of Charge Transport Mechanisms and Device Physics
Characterization of Hole and Electron Transport Properties in Thin Films
A comprehensive understanding of both hole (positive charge carrier) and electron (negative charge carrier) transport is critical for optimizing the performance of organic electronic devices. For Tris(4-(quinolin-8-yl)phenyl)amine, these properties have been characterized using various techniques to assess its capabilities as a charge-transporting material.
Space-Charge Limited Current (SCLC) Method for Mobility Determination
The Space-Charge Limited Current (SCLC) method is a reliable technique for determining the charge carrier mobility of organic semiconductors in a single-carrier device configuration. By analyzing the current-voltage (I-V) characteristics, the mobility can be extracted from the region where the current is limited by the space charge of the injected carriers.
Research has demonstrated that this compound exhibits bipolar charge transport properties, meaning it can transport both holes and electrons. In a device specifically designed to measure hole mobility (a hole-only device), the hole mobility (µh) of a vacuum-deposited TQPA film was calculated to be 3.7 x 10⁻⁵ cm² V⁻¹ s⁻¹. For an electron-only device, the electron mobility (µe) was determined to be 2.1 x 10⁻⁶ cm² V⁻¹ s⁻¹. These findings highlight that while the compound is capable of transporting both charge carriers, its hole transport capability is more pronounced than its electron transport.
Table 1: SCLC Mobility Data for this compound
| Carrier Type | Mobility (cm² V⁻¹ s⁻¹) |
| Hole (µh) | 3.7 x 10⁻⁵ |
| Electron (µe) | 2.1 x 10⁻⁶ |
Time-of-Flight (TOF) Photocurrent Measurements for Charge Carrier Drift Mobility
The Time-of-Flight (TOF) technique offers a direct measurement of the drift mobility of charge carriers. In this method, a light pulse generates charge carriers near one electrode, and an applied electric field drives them across the organic film. The time taken for these carriers to reach the opposite electrode, known as the transit time, is used to calculate the mobility.
TOF measurements have been instrumental in characterizing the charge transport in star-shaped molecules related to this compound. While specific TOF data for the exact parent compound is not as commonly cited as SCLC data in recent literature, the technique is fundamental for understanding drift mobility in this class of materials. For analogous triphenylamine-based compounds, TOF measurements typically reveal mobility values that are dependent on both the electric field and temperature, which is characteristic of a hopping transport mechanism between localized states.
Mechanistic Studies of Charge Injection and Extraction Barriers at Interfaces in Organic Electronic Devices
The efficiency of charge injection from the electrodes into the organic layer and its subsequent extraction are critical for low-voltage operation and high device performance. Energy barriers at these interfaces can significantly impede the flow of current. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the organic material determine the height of these barriers.
The HOMO level of this compound is reported to be approximately -5.70 eV, while its LUMO level is around -2.70 eV. The relatively deep HOMO level facilitates efficient hole injection from common anode materials like indium tin oxide (ITO) modified with a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). The LUMO level allows for electron injection from low work function cathodes like aluminum (Al) or lithium fluoride/aluminum (LiF/Al) bilayers. The strategic selection of electrode materials with work functions that align with the HOMO and LUMO levels of this compound is therefore essential for minimizing injection barriers and optimizing device efficiency.
Influence of Molecular Packing, Orientation, and Morphology on Charge Transport Efficiency
In the solid state, the arrangement of molecules dictates the efficiency of charge transport. For amorphous organic materials like this compound, charge transport occurs through a "hopping" process, where charge carriers jump between adjacent molecules. The rate of this hopping is highly sensitive to the distance between molecules and their relative orientation (intermolecular electronic coupling).
The non-planar, propeller-like structure of this compound, while beneficial for forming stable amorphous films by preventing crystallization, can also limit the degree of intermolecular π-π stacking. This structural hindrance can lead to lower charge carrier mobilities compared to more planar molecules that can pack more closely. However, this amorphous morphology is crucial for the longevity and uniformity of devices like Organic Light-Emitting Diodes (OLEDs). The morphology of the thin film, including its uniformity and the absence of defects, is also critical. Deposition techniques and conditions must be carefully controlled to produce high-quality films that facilitate efficient charge transport without introducing traps or other performance-limiting defects.
Theoretical Models of Charge Transport in "this compound" Systems and Aggregates
Theoretical modeling provides invaluable insights into the charge transport properties at a molecular level. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure, including the HOMO and LUMO energy levels, and to visualize the spatial distribution of these frontier orbitals.
For this compound, DFT calculations confirm that the HOMO is primarily localized on the central triphenylamine (B166846) core, which is consistent with its effective hole-transporting nature. Conversely, the LUMO is distributed across the electron-accepting quinoline (B57606) moieties, which underpins its ability to transport electrons.
Applications in Advanced Organic Electronic Devices
Role of "Tris(4-(quinolin-8-yl)phenyl)amine" in Organic Light-Emitting Diodes (OLEDs)
Hole Transport Layer (HTL) Functionality and Efficiency Enhancement Mechanisms
This compound is recognized for its excellent hole transporting properties. When utilized as a Hole Transport Layer (HTL), it facilitates the efficient movement of holes from the anode towards the emissive layer. This is attributed to its high hole mobility and suitable highest occupied molecular orbital (HOMO) energy level, which aligns well with the work function of typical anodes like indium tin oxide (ITO) and the HOMO level of adjacent emissive layer materials. This energetic alignment minimizes the energy barrier for hole injection, leading to improved charge carrier balance within the device. The quinoline (B57606) moieties in the molecule are thought to contribute to its robust thermal and morphological stability, which are critical for the long-term operational stability of OLEDs.
Emitting Layer Host or Dopant Applications and Electroluminescence Mechanisms
Beyond its role in charge transport, this compound can also function within the emitting layer (EML) as either a host material or a dopant. As a host, its wide energy gap allows for efficient energy transfer to guest dopant molecules, which are responsible for the light emission. The triphenylamine (B166846) core provides good charge-carrying capabilities, while the quinoline units can enhance electron injection and transport, leading to a more balanced charge distribution within the EML.
When used as a dopant, the molecule itself can be the source of electroluminescence. The electroluminescence mechanism involves the recombination of electrons and holes on the this compound molecule, forming an excited state (exciton). The subsequent decay of this exciton (B1674681) to the ground state results in the emission of light. The specific color of the emitted light is determined by the energy difference between the excited and ground states of the molecule.
Charge Balance and Recombination Zone Optimization in Device Architectures
A critical factor for high-efficiency OLEDs is achieving a balance between the number of holes and electrons injected into the emissive layer. An imbalance can lead to charge accumulation at interfaces, quenching of excitons, and reduced device efficiency and lifetime. This compound, with its ambipolar charge transport characteristics (ability to transport both holes and electrons), can help to achieve this balance. By fine-tuning the device architecture, for instance by adjusting the thickness of the this compound layer, it is possible to control the location of the recombination zone – the region within the EML where electrons and holes meet and form excitons. acs.org Confining the recombination zone away from the charge transport layers is crucial to prevent exciton quenching at the interfaces, thereby maximizing the light output of the device. acs.org
Application in Organic Solar Cells (OSCs)
The favorable electronic properties of this compound also make it a promising material for applications in organic solar cells.
Donor/Acceptor Material Interfacial Dynamics and Charge Separation Efficiency
In bulk heterojunction (BHJ) organic solar cells, a blend of donor and acceptor materials forms the active layer responsible for light absorption and charge generation. This compound can function as the electron donor material. Upon absorption of light, an exciton is created in the donor material. For efficient power conversion, this exciton must diffuse to the interface between the donor and acceptor materials and separate into a free electron and a free hole.
The efficiency of this charge separation process is highly dependent on the interfacial dynamics and the nanoscale morphology of the donor-acceptor blend. hku.hk The molecular structure of this compound can influence the formation of a favorable interpenetrating network with acceptor materials, maximizing the interfacial area for exciton dissociation. Furthermore, the energy level alignment between the HOMO of this compound and the lowest unoccupied molecular orbital (LUMO) of the acceptor material is critical for providing the necessary driving force for efficient charge separation and minimizing energy loss.
Hole Transport Material (HTM) in Perovskite Solar Cells (PSCs)
Perovskite solar cells have emerged as a highly efficient photovoltaic technology. In many PSC architectures, a hole transport material (HTM) is a crucial component for extracting holes from the perovskite absorber layer and transporting them to the electrode. This compound is being investigated as a potential HTM in PSCs.
Its suitable HOMO level, which can align well with the valence band of the perovskite material, allows for efficient hole extraction. Moreover, its high hole mobility ensures rapid transport of these holes to the back contact, minimizing charge recombination losses at the perovskite/HTM interface. The stability of the HTM is also a critical factor for the long-term performance of PSCs, and the inherent stability of the triphenylamine and quinoline structures in this compound is advantageous in this regard. Research in this area focuses on optimizing the interface between the perovskite and the this compound HTM to further enhance device efficiency and stability. researchgate.netbeilstein-journals.org
Interface Passivation and Efficiency Enhancement Strategies in PSCs
Currently, there is no available scientific literature or research data detailing the use of this compound as an interface passivation agent in perovskite solar cells. Interface passivation is a critical strategy for improving the efficiency and stability of PSCs by reducing defect states at the interfaces between the perovskite layer and the charge transport layers. Typically, materials used for this purpose are selected for their ability to interact with and neutralize charge traps, such as under-coordinated lead ions or halide vacancies. While the quinolinyl groups in this compound possess nitrogen atoms with lone pairs of electrons that could potentially interact with defect sites, no experimental studies have been published to confirm or quantify this effect. Consequently, there are no reported efficiency enhancement strategies or performance data for PSCs employing this specific compound as a passivation layer.
Investigation of Operational Stability and Degradation Mechanisms in HTM Applications
This compound belongs to the broader class of triphenylamine derivatives, which are commonly investigated as hole-transporting materials (HTMs) in solar cells due to their suitable energy levels and charge-carrying capabilities. bldpharm.com The operational stability of an HTM is crucial for the long-term performance of a PSC, as degradation of this layer can lead to a rapid decline in efficiency. nih.gov Common degradation pathways for organic HTMs can include thermal stress, photo-oxidation, and reactions with migrated ions from the perovskite layer. nih.govresearchgate.net
However, a thorough review of scientific databases reveals no specific investigations into the operational stability or degradation mechanisms of this compound when used as an HTM in perovskite solar cells. Research in this area would be necessary to determine its viability compared to commonly used HTMs like Spiro-OMeTAD or PTAA, but such studies have not been published to date.
Integration into Organic Field-Effect Transistors (OFETs)
The integration and performance of this compound in organic field-effect transistors have not been documented in the available scientific literature.
Semiconductor Layer Performance and Charge Carrier Mobility
The performance of an organic semiconductor in an OFET is fundamentally characterized by its charge carrier mobility, which dictates the switching speed and current-carrying capacity of the transistor. While triphenylamine-based compounds have been explored as active materials in OFETs, there is no published data on the semiconductor layer performance or the charge carrier mobility of this compound. snu.ac.kr Determining these parameters would require the fabrication and characterization of OFETs where this compound constitutes the active semiconductor layer, and such research is not currently available.
Device Architectures and Performance Optimization for Transistor Applications
Consistent with the lack of data on its fundamental semiconductor properties, there are no reports on specific OFET device architectures that incorporate this compound. Research into device architecture and performance optimization, which would involve aspects like electrode modification, dielectric interface engineering, and film deposition techniques, has not been conducted for this particular compound. Therefore, no performance metrics or optimization strategies for transistor applications can be reported.
Coordination Chemistry and Metal Ion Interactions
Ligand Properties of "Tris(4-(quinolin-8-yl)phenyl)amine" towards Metal Ions
The ligand's design, incorporating both the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the 8-hydroxyquinoline (B1678124) moiety, facilitates strong chelation with metal ions.
This compound exhibits versatile chelation behavior with transition metals, primarily through the nitrogen of the quinoline and the appended coordinating group at the 8-position. The tripodal nature of the ligand allows for the formation of complexes with varying stoichiometries, often encapsulating the metal center. For instance, it can form both mononuclear and dinuclear complexes. In the case of zinc, it has been shown to form a dinuclear complex, [Zn2(TQPA)Cl4], where two zinc atoms are coordinated to the ligand.
The stoichiometry of the resulting complexes is highly dependent on the metal-to-ligand ratio used in the synthesis and the nature of the metal ion itself. With ruthenium, TQPA can act as a terdentate ligand, coordinating to the metal center through three nitrogen atoms. This leads to the formation of complexes with a 1:1 metal-to-ligand ratio, such as Ru(tbbpy)2(TQPA)2, where tbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine.
The coordination of this compound with lanthanide ions is of particular interest due to the potential for creating highly luminescent materials. The quinoline moieties can act as sensitizers, absorbing light and efficiently transferring the energy to the emissive lanthanide ion. This "antenna effect" is a key principle in the design of luminescent lanthanide complexes. While specific examples with TQPA are still emerging, the broader class of quinoline-containing ligands has been successfully employed to sensitize the emission of lanthanides like europium (Eu³⁺) and terbium (Tb³⁺).
The coordination environment provided by TQPA can also influence the magnetic properties of paramagnetic lanthanide and actinide ions. The geometry of the complex and the nature of the donor atoms play a crucial role in determining the magnetic anisotropy and single-molecule magnet (SMM) behavior of these systems. Research in this area is ongoing, exploring the potential of TQPA and related ligands to create novel magnetic materials.
Spectroscopic and Structural Characterization of Metal Complexes
A combination of spectroscopic and crystallographic techniques is essential for fully characterizing the metal complexes of this compound.
UV-Vis absorption spectroscopy is a powerful tool for probing the electronic transitions within TQPA and its metal complexes. The free ligand typically exhibits absorptions in the UV region corresponding to π-π* transitions of the aromatic system. Upon coordination to a metal ion, new absorption bands may appear, often assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. For example, ruthenium complexes of TQPA show intense MLCT bands in the visible region, which are responsible for their color.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the ligand and how they are affected by coordination. Changes in the vibrational frequencies of the quinoline ring, particularly the C=N stretching mode, can confirm the coordination of the nitrogen atom to the metal center.
For complexes containing paramagnetic metal ions, such as Cu(II) or certain lanthanides, Electron Paramagnetic Resonance (EPR) spectroscopy is a key characterization technique. EPR provides detailed information about the electronic structure of the metal center, including its oxidation state and the symmetry of its coordination environment. The g-values and hyperfine coupling constants obtained from EPR spectra can be used to understand the nature of the metal-ligand bonding.
Electrochemical Properties of Metal-Complexes Incorporating the Ligand
The electrochemical behavior of metal complexes incorporating ligands similar to this compound is of significant interest due to their potential applications in electronic devices and catalysis. The redox properties are typically investigated using techniques such as cyclic voltammetry and spectroelectrochemistry.
The redox potentials of metal complexes are influenced by both the central metal ion and the electronic nature of the ligand. In complexes with redox-active ligands like those based on triphenylamine (B166846), both the metal and the ligand can undergo redox processes.
For instance, studies on a related tris(4-(pyridin-4-yl)phenyl)amine (B3100268) (NPy3) ligand complexed with Co(II) have shown that both the Co(II) center and the NPy3 ligand are redox-active. researchgate.net The cyclic voltammogram of the Co(II) framework exhibits multiple redox events corresponding to the oxidation and reduction of both the metal and the ligand. Similarly, spectroelectrochemical investigations of a Zn(II) framework with the NPy3 ligand have detailed the one-electron oxidation of the triarylamine core to its radical cation. nih.gov
While specific redox potential values for this compound complexes are not available in the literature, data from analogous compounds provides a reasonable estimation. The table below presents electrochemical data for a related tris(4-(pyridin-4-yl)phenyl)amine (NPy3) ligand and its Zn(II) complex, which can serve as a predictive reference.
| Compound/Complex | Redox Process | Potential (V vs. Fc/Fc+) | Reference |
| Tris(4-(pyridin-4-yl)phenyl)amine (NPy3) | NPy3 / NPy3•+ | ~0.5 | nih.gov |
| [Zn(NPy3)(NO2)2]n | NPy3 / NPy3•+ | ~0.6 | nih.gov |
This table is based on data for a structurally similar compound and is for illustrative purposes.
Electron transfer within metal-ligand systems based on triphenylamine derivatives is a key process that underpins their functionality in various applications. Upon oxidation, the triphenylamine core can form a stable radical cation, which is often highly delocalized across the entire ligand framework. nih.gov This delocalization is crucial for efficient charge transport.
In situ spectroelectrochemical studies, combining UV/Vis/NIR and electron paramagnetic resonance (EPR) spectroscopy with electrochemistry, have been instrumental in elucidating these electron transfer processes. rsc.orgnih.gov For example, in a Zn(II) metal-organic framework with the tris(4-(pyridin-4-yl)phenyl)amine ligand, the formation of the ligand-based radical cation upon oxidation was confirmed by the appearance of characteristic absorption bands in the NIR region and a distinct EPR signal. nih.gov Pulsed EPR experiments further revealed the extensive delocalization of the unpaired electron. nih.gov
The ability of these systems to undergo reversible redox processes and facilitate electron transfer has significant implications for their use in electrochromic devices, where a change in redox state leads to a change in color, and in molecular electronics.
Potential Catalytic and Sensing Applications of Coordination Complexes
While direct catalytic or sensing applications of this compound complexes have not been reported, the structural motifs present suggest significant potential in these areas. The quinoline moieties are known to be effective coordinating agents and have been incorporated into various catalysts and sensors.
The tripodal nature of the ligand can lead to the formation of well-defined and stable metal complexes, which is a desirable feature for catalysis. uni-regensburg.de The electronic properties of the complex, and thus its catalytic activity, can be tuned by varying the central metal ion.
For sensing applications, the fluorescence properties of the quinoline groups can be exploited. The coordination of specific metal ions or anions to the ligand can lead to a measurable change in its fluorescence emission (either "turn-on" or "turn-off"). For example, a sensor based on a 2-(4-N-Phenyl-3-thiosemicarbazone)-8-hydroxyquinoline was shown to selectively detect Cu2+ and sulfide (B99878) ions through changes in its fluorescence. researchgate.net Given the three quinoline units in this compound, it is plausible that its metal complexes could be developed as sensitive and selective fluorescent chemosensors.
Supramolecular Chemistry and Directed Self Assembly
Directed Self-Assembly of "Tris(4-(quinolin-8-yl)phenyl)amine" into Ordered Nanostructures
There are no specific studies detailing the directed self-assembly of this compound into ordered nanostructures.
While no direct research is available for this compound, the self-assembly of analogous aromatic molecules is often governed by a combination of:
π-π Stacking: The planar, electron-rich quinoline (B57606) and phenyl rings would be expected to interact through π-π stacking, a significant driving force for the assembly of many organic materials.
Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors, potential interactions with solvent molecules or co-formers could play a role in directing its assembly.
Metal-Ligand Coordination: The nitrogen atom in the quinoline ring presents a potential coordination site for metal ions. The introduction of metal ions could, therefore, be a powerful tool to direct the self-assembly of this molecule into highly ordered, metal-organic nanostructures. Research on related quinoline-containing compounds has demonstrated the formation of complex architectures through this strategy.
Without experimental data, any discussion on the morphology of self-assembled structures of this compound remains speculative. Typically, the morphology of such nanostructures can be influenced by factors like solvent polarity, temperature, and concentration. Characterization of these structures would rely on standard microscopy techniques.
| Microscopy Technique | Information Provided |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal structure and morphology of nanomaterials. |
| Scanning Electron Microscopy (SEM) | Offers information about the surface topography and shape of assembled structures. |
Host-Guest Chemistry and Encapsulation Studies with Relevant Analytes
The field of host-guest chemistry involves the encapsulation of one molecule (the guest) within another (the host). The triphenylamine (B166846) core of this compound could potentially form a cavity capable of hosting small guest molecules. However, no published studies were found that investigate the host-guest chemistry of this specific compound.
Fabrication of Ordered Thin Films and Their Functional Implications
The ability to form ordered thin films is crucial for the application of organic materials in electronic and optoelectronic devices. While this compound is listed in the catalogs of chemical suppliers, indicating its potential use in materials science research, no specific studies on its thin film fabrication were identified.
Solution-based methods are attractive for their low cost and scalability.
| Technique | Description |
| Spin Coating | A solution of the material is dispensed onto a spinning substrate, resulting in a thin, uniform film. |
| Blade Coating | A blade is used to spread a solution of the material across a substrate, offering good control over film thickness. |
The solubility of this compound in common organic solvents would be a critical factor for the successful application of these techniques.
Vapor deposition methods are often employed to create high-purity, uniform thin films in a vacuum environment.
| Technique | Description |
| Vacuum Thermal Evaporation | The material is heated in a high vacuum until it sublimes or evaporates, and the vapor then condenses on a substrate to form a thin film. |
The thermal stability of this compound would be a key parameter for the feasibility of this technique.
Advanced Sensor Development and Mechanistic Principles
Chemodosimetric and Chemosensory Applications of "Tris(4-(quinolin-8-yl)phenyl)amine"
Detailed experimental data on the chemosensory applications of this compound is scarce. While the structural components suggest potential, specific research validating these applications is not prevalent.
Metal Ion Sensing: Specificity, Selectivity, and Detection Limits of Fluorescence or Electrochemical Response
Anion Recognition and Associated Sensing Mechanisms
Similarly, the scientific literature does not appear to contain studies focused on the anion recognition properties of this compound. The mechanisms by which it might bind to and signal the presence of anions have not been reported.
pH and Gas Sensing Performance and Underlying Principles
Information regarding the performance and underlying principles of this compound as a pH or gas sensor is not available in the reviewed literature.
Signal Transduction Mechanisms in Sensing Applications
Given the absence of specific studies on the sensing applications of this compound, the discussion of its signal transduction mechanisms remains theoretical.
Chelation-Enhanced Fluorescence (CHEF) and Fluorescence Quenching Mechanisms
The quinoline (B57606) groups in this compound contain nitrogen and a nearby aromatic ring system, which are classic structural motifs for chelation with metal ions. Such chelation often leads to a more rigid molecular structure, which can restrict intramolecular rotation and vibration, thereby enhancing fluorescence intensity. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF). It is plausible that this compound could exhibit CHEF upon binding to specific metal ions. Conversely, interaction with certain metal ions, particularly those with open-shell d-orbitals, could lead to fluorescence quenching through energy or electron transfer processes. However, without experimental data, these remain hypotheses.
Aggregation-Induced Emission (AIE) Phenomena in Sensing Systems
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motions in the aggregate state. Molecules with multiple phenyl rings, like this compound, can sometimes exhibit AIE. If the binding of an analyte were to induce aggregation of the compound, it could potentially serve as an AIE-based sensor. There is currently no research to confirm or deny this possibility for this compound.
Electrochemical Sensing Mechanisms and Signal Amplification
A thorough review of scientific literature and patent databases reveals a notable absence of research focused on the application of this compound in the field of electrochemical sensing. While the broader class of triphenylamine (B166846) derivatives has been investigated for their electrochemical properties and potential use in various electronic applications, specific studies detailing the electrochemical sensing mechanisms of TQTPA, including its interactions with target analytes and any associated signal amplification strategies, are not available in published research.
The inherent structure of TQTPA, featuring a triphenylamine core functionalized with three quinolin-8-yl groups, suggests potential for redox activity, a fundamental property for electrochemical sensing. The nitrogen-containing quinoline moieties could also offer sites for metal ion coordination or hydrogen bonding, which are often exploited in the design of selective sensors. However, without experimental data, any discussion of specific sensing mechanisms or signal amplification techniques involving this compound would be purely speculative.
Consequently, there are no established research findings to populate a data table on the electrochemical sensing performance of this compound for various analytes.
Development of Integrated Sensor Devices and Miniaturization Strategies
In line with the lack of research on its fundamental electrochemical sensing properties, there is no available information on the development of integrated sensor devices or miniaturization strategies specifically employing this compound. The integration of sensing materials into practical, portable, and miniaturized devices is a critical step for real-world applications. This process typically involves techniques such as thin-film deposition, screen printing, or incorporation into microfluidic systems.
While research exists on the use of other organic molecules in miniaturized electrochemical sensors, the scientific community has not yet extended these investigations to TQTPA. Therefore, there are no documented examples of integrated sensor platforms, such as lab-on-a-chip systems or wearable sensors, that utilize this particular compound. The exploration of its potential in these advanced sensor formats remains an open area for future research.
As a result, no data is available to present in a table detailing the characteristics of integrated sensor devices based on this compound.
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for Predictive Material Design
The convergence of materials science with artificial intelligence (AI) and machine learning (ML) presents a transformative approach to discovering and optimizing novel compounds like Tris(4-(quinolin-8-yl)phenyl)amine. Future research will increasingly leverage these computational tools for predictive material design, accelerating the development cycle far beyond the capabilities of traditional trial-and-error methodologies.
Machine learning models can be trained on extensive datasets of existing organic electronic materials to identify complex relationships between molecular structure and material properties. acs.orgnih.gov For hole-transporting materials (HTMs) used in devices like perovskite solar cells, ML algorithms can predict key performance metrics such as reorganization energy, charge mobility, and even the final power conversion efficiency (PCE) of a device. acs.orgresearchgate.net Studies have already demonstrated that the presence of arylamine fragments, the core of TQTPA, correlates positively with higher device efficiency. acs.org
Future efforts will likely involve creating a specific dataset for quinoline-containing triphenylamine (B166846) derivatives to train ML models. These models could then perform high-throughput virtual screening of thousands of hypothetical TQTPA variants with different substituents or linkage points. By predicting their electronic properties, researchers can identify the most promising candidates for synthesis, saving significant time and resources. researchgate.net Furthermore, AI can guide the actual synthesis process itself. ML models can be developed to optimize reaction conditions—such as temperature, catalysts, and solvents—to maximize yield and purity, a concept already proven for inorganic materials. researchgate.netarxiv.org
Table 1: Potential AI/ML Applications for this compound
| Application Area | Description | Potential Impact |
|---|---|---|
| Property Prediction | Training models to predict HOMO/LUMO levels, bandgap, and charge mobility based on molecular structure. acs.orgresearchgate.net | Rapid identification of high-performance TQTPA derivatives without initial synthesis. |
| Virtual Screening | Generating and evaluating vast libraries of virtual TQTPA analogues to find candidates with targeted properties. researchgate.net | Discovery of novel materials with enhanced stability, efficiency, or new functionalities. |
| Synthesis Optimization | Using ML to predict optimal reaction conditions for the synthesis of TQTPA and its derivatives. researchgate.netarxiv.org | Increased yield, reduced costs, and support for sustainable production methods. |
Exploration of Novel Device Architectures and Advanced Fabrication Techniques
The performance of an electronic material is intrinsically linked to the device in which it is incorporated. A significant future research direction for this compound will be its integration into novel device architectures, moving beyond conventional designs to unlock new functionalities and higher efficiencies.
Given its structure, TQTPA is a prime candidate for use as an electron transport layer (ETL) or a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netntu.edu.sg The triphenylamine core is a well-known hole-transporting moiety, while the quinoline (B57606) groups are known to facilitate electron transport, as seen in the classic OLED material Tris(8-hydroxyquinoline)aluminum (Alq3). nih.govresearchgate.net Research will focus on precisely where TQTPA fits within both standard (n-i-p) and inverted (p-i-n) device architectures to optimize charge injection, transport, and blocking. researchgate.netbohrium.com
Advanced fabrication techniques will be crucial. While traditional methods like thermal evaporation are well-established, future work could explore solution-based processing like spin-coating or inkjet printing. This would require developing soluble derivatives of TQTPA and could dramatically lower manufacturing costs, paving the way for large-area and flexible electronics. The exploration of ultra-thin layers, mixed-material layers, and graded interfaces incorporating TQTPA could lead to significant improvements in device performance by reducing energy barriers for charge transport. researchgate.netresearchgate.net Furthermore, the unique properties of TQTPA might enable its use in more exotic architectures, such as transparent or flexible solar cells and tandem devices that stack different types of cells to capture a broader range of the solar spectrum. bohrium.com
Development of Multi-Functional Materials Incorporating "this compound"
The chemical structure of TQTPA, which marries a triphenylamine core with quinoline units, inherently suggests the potential for multifunctionality. A major emerging paradigm is the design of single materials that can perform multiple roles within a device or even be used across different types of devices, simplifying fabrication and reducing costs.
A compelling precedent exists in a similar compound, 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA), which has been demonstrated to function as a deep-blue emitter, a hole-transporting material in OLEDs, a donor material in organic solar cells, and an active semiconductor in thin-film transistors. snu.ac.kr Future research is expected to explore whether TQTPA exhibits a similar range of capabilities.
The quinoline moieties in TQTPA offer additional avenues for multifunctionality. Quinoline derivatives are known for their use as fluorescent probes and chemical sensors due to their ability to chelate with metal ions, which can modulate their photophysical properties. arabjchem.orguantwerpen.be This opens the possibility of developing TQTPA-based materials that act as both an active electronic component and a sensor, for instance, in wearable health monitors. Additionally, the broader family of triphenylamine derivatives has been investigated for other stimulus-responsive behaviors, such as mechanoluminescence (emission of light under mechanical stress) and aggregation-induced emission (AIE), which could be engineered into TQTPA. edp-open.orgrsc.org
Table 2: Potential Multi-Functional Roles of TQTPA
| Functionality | Device Application | Underlying Structural Feature |
|---|---|---|
| Charge Transport & Emitter | Simplified OLEDs | Triphenylamine (hole transport) & Quinoline (electron transport/emission). snu.ac.kr |
| Photovoltaic Donor | Organic Solar Cells | Strong light absorption and hole-transporting capability of the triphenylamine core. snu.ac.kr |
| Active Semiconductor | Organic Thin-Film Transistors (OTFTs) | Ordered molecular packing and good charge carrier mobility. snu.ac.kr |
| Chemical Sensor | Integrated Smart Devices | Metal-chelating ability of the quinoline nitrogen atoms. arabjchem.org |
| Mechanoluminophore | Stress/Damage Sensors | Twisted molecular structure and intermolecular interactions. rsc.org |
Towards Sustainable Synthesis and Green Chemistry Approaches in Compound Production
As advanced materials move from the laboratory to industrial production, the environmental impact and sustainability of their synthesis become critical concerns. A key future research direction for this compound will be the development of manufacturing processes guided by the principles of green chemistry.
The synthesis of TQTPA and similar complex organic molecules often involves multi-step procedures that may use hazardous reagents, metal catalysts (like palladium), and large volumes of organic solvents. For example, the synthesis of related triphenylamine derivatives can involve Ullmann condensation or Vilsmeier-Haack formylation, while quinoline synthesis can also require harsh conditions. researchgate.netepa.gov
Future research will aim to redesign these synthetic pathways to be more environmentally benign. This includes:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.
Catalyst Improvement: Replacing toxic or expensive heavy metal catalysts with more abundant, less toxic alternatives or developing highly efficient catalysts that can be used in trace amounts and recycled.
Solvent Reduction: Shifting from volatile organic compounds (VOCs) to safer solvents like water or ionic liquids, or exploring solvent-free reaction conditions. researchgate.net
Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures to reduce energy consumption.
Addressing Challenges in Device Longevity, Performance Stability, and Scalability
For any new material to be commercially viable, devices incorporating it must be reliable, stable, and manufacturable at scale. A crucial area of future research for this compound will be to systematically identify and overcome challenges related to device lifetime, operational stability, and the scalability of its production.
Device Longevity and Stability: Organic electronic devices are susceptible to degradation from both external factors (like moisture and oxygen) and internal factors (intrinsic material instability). nih.govresearchgate.net Research will need to focus on:
Intrinsic Stability: Theoretical studies on related triphenylamine derivatives suggest that electronically decoupling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) onto different parts of the molecule—a likely scenario in TQTPA—can enhance the molecule's stability in the charged state. nih.gov Further computational and experimental work is needed to verify this for TQTPA and to design modifications that resist chemical decomposition during device operation.
Morphological Stability: The long-term performance of devices often depends on the stability of the material's amorphous (non-crystalline) state. Researchers will need to measure and optimize the glass transition temperature (Tg) of TQTPA derivatives to prevent crystallization, which can create defects and lead to device failure. rsc.org
Interfacial Degradation: The interfaces between different layers in an OLED or solar cell are often weak points where degradation begins. researchgate.net Studies will be required to understand the chemical and physical interactions between TQTPA and adjacent layers to engineer more robust interfaces.
Scalability: Transitioning from lab-scale synthesis to large-scale industrial production presents significant hurdles. Research must focus on developing synthetic routes that are not only green (as discussed in 10.4) but also cost-effective, reproducible, and safe to operate on a large scale. This involves avoiding expensive starting materials, complex purification steps, and ensuring high batch-to-batch consistency, which is vital for manufacturing uniform electronic devices.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tris(4-(quinolin-8-yl)phenyl)amine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos). Post-synthesis purification involves column chromatography followed by vacuum sublimation (>99% purity, HPLC) to remove unreacted precursors and byproducts . Thermal gravimetric analysis (TGA) confirms stability during sublimation (0.5% weight loss at >390°C) .
Q. How should researchers characterize the photophysical properties of this compound?
- Methodological Answer : UV-Vis and photoluminescence (PL) spectroscopy in dichloromethane (CH₂Cl₂) reveal absorption peaks at 287 nm and 368 nm, with emission at 431 nm . For thin-film applications, spectroscopic ellipsometry or time-resolved PL can assess aggregation effects. Cross-reference with computational methods (e.g., DFT) validates electronic transitions .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and light, as quinoline derivatives are prone to photodegradation. Regular purity checks via HPLC are recommended .
Advanced Research Questions
Q. How does this compound perform as a hole-transport layer (HTL) in OLEDs, and what factors influence its efficiency?
- Methodological Answer : In OLED architectures, the compound’s high triplet energy (>2.7 eV) and ambipolar charge transport enhance exciton confinement. Device efficiency depends on interfacial engineering: combine with electron-transport layers (e.g., TPOB) to reduce exciton quenching . Use impedance spectroscopy to quantify charge mobility (~10⁻⁴ cm²/V·s) and identify trap states .
Q. How can researchers resolve contradictions in reported charge transport properties of this compound?
- Methodological Answer : Discrepancies arise from processing conditions (e.g., solvent annealing vs. thermal evaporation). Use atomic force microscopy (AFM) to correlate morphology with mobility. For example, crystalline films exhibit higher conductivity than amorphous ones . Model charge transport using Marcus theory or Monte Carlo simulations to account for disorder .
Q. What strategies mitigate degradation of this compound under operational stress in optoelectronic devices?
- Methodological Answer : Encapsulate devices with UV-curable resins to block oxygen/moisture ingress. Accelerated aging tests (85°C/85% RH) combined with mass spectrometry identify degradation byproducts (e.g., quinoline oxidation derivatives). Doping with radical scavengers (e.g., TEMPO) extends operational lifetime .
Q. How can computational modeling guide the design of derivatives with improved electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize HOMO/LUMO levels. Substituents like electron-withdrawing groups (e.g., –CF₃) lower LUMO, enhancing electron injection. Validate predictions with cyclic voltammetry and UPS/XPS measurements .
Key Considerations for Researchers
- Contradiction Analysis : Address divergent data by standardizing experimental protocols (e.g., solvent purity, film thickness).
- Safety Protocols : Follow GHS guidelines for handling quinoline derivatives: use PPE (gloves, goggles) and avoid inhalation of vapors .
- Environmental Impact : Dispose of waste via certified hazardous waste facilities to prevent aquatic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
